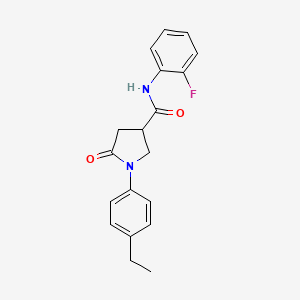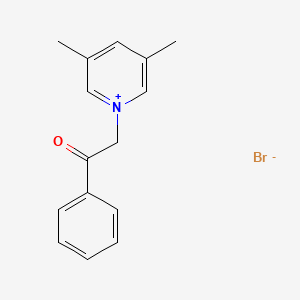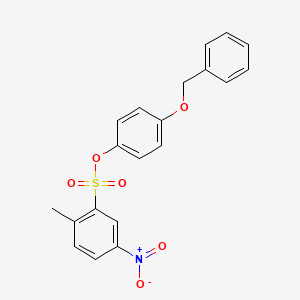
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EF-1, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are known to play a critical role in cancer cell growth and survival. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to exhibit anti-bacterial and anti-fungal properties, suggesting that it could be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high purity and good yields, which make it easy to synthesize in the lab. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is also relatively stable, making it easy to store and handle. However, one of the limitations of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new cancer therapies based on 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. Further research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and to identify the most effective dosages and treatment regimens. Another area of interest is the development of new treatments for neurological disorders based on 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. Finally, research is needed to explore the potential use of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide as an antibiotic or anti-fungal agent, which could help address the growing problem of antibiotic resistance.
Métodos De Síntesis
The synthesis of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-ethylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of triethylamine to form the intermediate, which is then treated with pyrrolidine-2,5-dione to yield 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. This method has been reported to yield 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in high purity and good yields.
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit a wide range of potential applications in scientific research. One of the most promising applications of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is in the field of cancer research. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-13-7-9-15(10-8-13)22-12-14(11-18(22)23)19(24)21-17-6-4-3-5-16(17)20/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHZZOTUYAQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4939968.png)

![4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
![2-{[(2-chlorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4939987.png)

![4-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4940012.png)
![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)